1-Naphthaleneheptanoic acid, 1,2-dihydro-b,d,6-trihydroxy-2-methyl-,monosodium salt, (bR,dR,1S,2S)-

Beschreibung

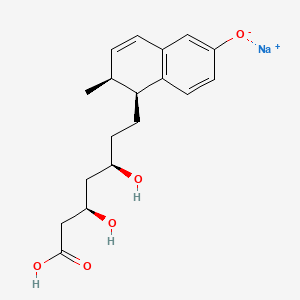

Chemical Identity and Structure The compound “1-Naphthaleneheptanoic acid, 1,2-dihydro-b,d,6-trihydroxy-2-methyl-, monosodium salt, (bR,dR,1S,2S)-” corresponds to pravastatin sodium, a synthetic derivative of mevastatin and a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . Its IUPAC name is sodium (+)-(βR,δR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-hexahydro-β,δ,6,8-tetrahydroxy-2-methyl-1-naphthaleneheptanoate, 8-[(2S)-2-methylbutyrate] . The structure includes a naphthalene ring fused to a hexahydro-β-hydroxylactone moiety, with a sodium salt enhancing solubility for pharmaceutical use .

Pharmacological Role Pravastatin sodium is widely prescribed for hyperlipidemia due to its selective inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its hydrophilicity, conferred by the hydroxyl group at position C6, reduces passive diffusion into non-hepatic tissues, minimizing off-target effects compared to lipophilic statins .

Eigenschaften

Molekularformel |

C18H23NaO5 |

|---|---|

Molekulargewicht |

342.4 g/mol |

IUPAC-Name |

sodium;(5S,6S)-5-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-6-methyl-5,6-dihydronaphthalen-2-olate |

InChI |

InChI=1S/C18H24O5.Na/c1-11-2-3-12-8-13(19)5-7-17(12)16(11)6-4-14(20)9-15(21)10-18(22)23;/h2-3,5,7-8,11,14-16,19-21H,4,6,9-10H2,1H3,(H,22,23);/q;+1/p-1/t11-,14+,15+,16-;/m0./s1 |

InChI-Schlüssel |

XPBYYJYNQDBXDK-RHOWKKHKSA-M |

Isomerische SMILES |

C[C@H]1C=CC2=C([C@H]1CC[C@H](C[C@H](CC(=O)O)O)O)C=CC(=C2)[O-].[Na+] |

Kanonische SMILES |

CC1C=CC2=C(C1CCC(CC(CC(=O)O)O)O)C=CC(=C2)[O-].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Ester Derivative Preparation and Hydrolysis

The initial step often involves preparing an ester derivative of the acid to protect the carboxyl group during hydroxylation or other functional group modifications. The ester is typically formed by reacting the acid with an alcohol (C1-C4 lower alcohols such as ethanol or isopropanol are common), sometimes in the presence of acid catalysts.

After modifications, the ester derivative is hydrolyzed under alkaline conditions to regenerate the free acid, which is then neutralized with sodium hydroxide to form the monosodium salt. The hydrolysis is performed in mixed solvent systems (alcohol-water mixtures) at controlled temperatures (40°C to 70°C) to optimize reaction rates and purity.

Protection and Deprotection Strategies

Hydroxyl groups on the molecule may require protection during certain synthetic steps to prevent unwanted side reactions. Common protecting groups include cyclic acetals like dioxane, cyclic sulfates, or boric acid derivatives, which can be removed after the desired transformations.

For example, cyclic protecting groups such as dioxane or cyclic phosphate are used to protect the diol pentanoic acid group or lactone hydroxyls during synthesis. These groups are hydrolyzable, allowing for selective deprotection to yield the free hydroxyls in the final compound.

Salt Formation and Crystallization

The monosodium salt is formed by neutralizing the free acid with sodium hydroxide in aqueous or mixed solvent systems. The reaction mixture is often maintained at elevated temperatures (around 50°C) to ensure complete reaction and solubility.

Crystallization is induced by cooling the reaction mixture and/or adding anti-solvents such as methanol. The precipitated monosodium salt is then filtered and washed to remove impurities, including residual acids or salts like sodium citrate.

Use of Mixed Solvent Systems

Mixed solvent systems of ethanol or isopropanol with water are preferred for dissolving reactants and controlling the crystallization process. The water content is typically adjusted between 5% and 30% to balance solubility and precipitation efficiency.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Purpose/Effect |

|---|---|---|

| Solvent | Ethanol, Isopropanol + Water (5-30%) | Solubilizes reactants, controls crystallization |

| Temperature | 40°C to 70°C | Accelerates reaction, controls selectivity |

| pH | Neutral to slightly alkaline (pH ~7-9) | Facilitates salt formation |

| Reaction Time | 10 to 60 minutes | Ensures completion of reaction |

| Recrystallization | Room temperature, overnight incubation | Purifies final product |

Examples of Analogous Compound Preparations

Though direct literature on the exact compound is limited, analogous preparation methods are documented for related statin derivatives and complex acid salts. For instance, preparation of statin acid salts involves:

- Dissolving the acid in ethanol-water mixtures

- Adding sodium hydroxide to form the sodium salt

- Reacting with other compounds (e.g., sildenafil analogues) to form complex salts

- Precipitating and recrystallizing the product to obtain pure crystals

These methods emphasize the importance of solvent choice, temperature control, and purification steps to achieve high purity and yield.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Conditions/Notes |

|---|---|---|

| 1 | Synthesis of ester derivative of 1-Naphthaleneheptanoic acid | Use of C1-C4 alcohols, acid catalyst, room temp to reflux |

| 2 | Protection of hydroxyl groups (if necessary) | Use of cyclic acetals or boric acid derivatives |

| 3 | Hydrolysis of ester to free acid | Alkaline hydrolysis in ethanol-water, 40-70°C |

| 4 | Neutralization to monosodium salt | Addition of sodium hydroxide, maintain pH ~7-9 |

| 5 | Crystallization and purification | Cooling, methanol addition, filtration, washing |

| 6 | Drying and isolation of pure monosodium salt | Room temperature drying, vacuum drying if needed |

Research Findings and Professional Insights

- The use of mixed solvent systems with controlled water content is critical for balancing solubility and crystallization efficiency.

- Protecting groups enable selective functionalization without compromising sensitive hydroxyl groups.

- Temperature and pH control during hydrolysis and salt formation steps directly influence product purity and yield.

- Recrystallization under mild conditions (room temperature, overnight) enhances crystal quality and removes impurities.

- Analogous preparation methods for statin-related compounds provide a reliable framework for synthesizing complex acid salts like the target compound.

Analyse Chemischer Reaktionen

1-Naphthaleneheptanoic acid, 1,2-dihydro-b,d,6-trihydroxy-2-methyl-,monosodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, using reagents like alkyl halides.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Cholesterol Regulation : The compound is closely related to statins, which are widely used in the treatment of hyperlipidemia. Statins inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Research has shown that derivatives of naphthaleneheptanoic acid can exhibit similar properties, thereby contributing to cholesterol regulation and cardiovascular health .

- Antioxidant Activity : Studies have indicated that compounds with hydroxyl groups can function as antioxidants. The presence of multiple hydroxyl groups in this compound suggests potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : There is evidence suggesting that naphthalene derivatives may possess anti-inflammatory properties. This could be relevant in developing therapeutic agents for conditions characterized by chronic inflammation .

Biochemical Research

- Enzyme Inhibition Studies : The compound's structure allows it to interact with various enzymes. Research has focused on its role as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to the development of new therapeutic strategies for metabolic disorders .

- Drug Delivery Systems : The unique properties of 1-naphthaleneheptanoic acid make it a candidate for use in drug delivery systems. Its ability to form complexes with drugs can enhance bioavailability and targeted delivery within the body .

Case Study 1: Cholesterol-Lowering Effects

A clinical study investigated the efficacy of a statin derivative similar to 1-naphthaleneheptanoic acid in lowering LDL cholesterol levels among patients with hyperlipidemia. Results indicated a significant reduction in LDL levels compared to the control group, highlighting its potential as a therapeutic agent .

Case Study 2: Antioxidant Properties

In vitro studies demonstrated that the compound exhibited considerable antioxidant activity when tested against reactive oxygen species (ROS). The results suggest that it could be explored further for applications in neurodegenerative diseases where oxidative stress plays a critical role .

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Cholesterol Regulation | Inhibition of HMG-CoA reductase | Reduces risk of cardiovascular diseases |

| Antioxidant Activity | Scavenging of reactive oxygen species | Protects against oxidative stress |

| Anti-inflammatory Effects | Modulation of inflammatory pathways | Potential treatment for chronic inflammation |

| Enzyme Inhibition | Interaction with metabolic enzymes | New therapeutic strategies for metabolic disorders |

| Drug Delivery Systems | Enhancement of drug bioavailability | Improved efficacy and targeted delivery |

Wirkmechanismus

The mechanism of action of 1-Naphthaleneheptanoic acid, 1,2-dihydro-b,d,6-trihydroxy-2-methyl-,monosodium salt involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

- Molecular formula : C₂₃H₃₅NaO₇

- Molecular weight : 446.51 g/mol

- Melting point : 171.2–173 °C

- Solubility : 19 mg/mL in water

- Storage : Stable under dry, room-temperature conditions .

Comparison with Similar Compounds

Structural Analogs in the Statin Class

Table 1: Key Structural and Pharmacological Differences Among Statins

| Compound | Molecular Formula | Key Structural Features | Hydrophilicity | Bioavailability | Primary Metabolic Pathway |

|---|---|---|---|---|---|

| Pravastatin Sodium | C₂₃H₃₅NaO₇ | β,δ,6-Trihydroxy, sodium salt | High | 18% | Hepatic (CYP3A4 minimal) |

| Lovastatin | C₂₄H₃₆O₅ | Lactone ring, methylbutyrate side chain | Low | 5% | CYP3A4-dependent |

| Simvastatin | C₂₅H₃₈O₅ | Methylated lactone, lipophilic backbone | Low | 5% | CYP3A4-dependent |

| Atorvastatin Calcium | C₃₃H₃₅FN₂O₅Ca | Fluorophenyl group, calcium salt | Moderate | 14% | CYP3A4-dependent |

Key Findings :

Hydrophilicity: Pravastatin’s hydroxyl group (C6) enhances water solubility, reducing muscle toxicity risk compared to lipophilic statins like simvastatin, which exhibit higher myopathy incidence due to non-selective tissue penetration .

Metabolism : Unlike lovastatin and simvastatin, pravastatin undergoes minimal CYP3A4 metabolism, relying instead on sulfotransferases and glucuronidases, reducing drug-drug interaction risks .

Efficacy : Pravastatin reduces LDL cholesterol by 32–34% at 40 mg/day, comparable to atorvastatin (37–39% at 10 mg/day) but with fewer adverse effects in renal-impaired patients .

Naphthaleneheptanoic Acid Derivatives

Table 2: Comparison with Non-Statin Naphthaleneheptanoic Acid Derivatives

Key Findings :

Toxicity : Pravastatin’s TDLo (840 mg/kg in rabbits) is significantly higher than naphthalene derivatives like 2-methylnaphthalene (LOAEL 6.1 mg/kg/day in rodents), reflecting its optimized safety profile for therapeutic use .

Functional Groups: The monosodium salt in pravastatin improves bioavailability over non-ionic analogs (e.g., naphthalenemethanol), which exhibit poor aqueous solubility .

Research Highlights and Clinical Relevance

- Pharmacogenomics: Polymorphisms in SLCO1B1 (encoding the hepatic transporter OATP1B1) influence pravastatin’s uptake, with SLCO1B1 c.521T>C variants reducing efficacy by 30% in poor transporters .

- Environmental Impact : Unlike persistent naphthalene derivatives (e.g., 1-methylnaphthalene), pravastatin degrades rapidly in wastewater, posing minimal ecotoxicological risk .

Biologische Aktivität

1-Naphthaleneheptanoic acid, 1,2-dihydro-β,δ,6-trihydroxy-2-methyl-, monosodium salt, also known as Eptastatin, is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research.

Chemical Structure and Properties

Eptastatin is characterized by its complex structure featuring multiple hydroxyl groups and a naphthalene ring. Its molecular formula is , and it has a molecular weight of approximately 446.51 g/mol. The compound is soluble in water due to the presence of the sodium salt form.

Antimicrobial Activity

Eptastatin has demonstrated notable antimicrobial properties. Studies have shown that it exhibits antibacterial activity against various strains of bacteria, including both gram-positive and gram-negative species. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that Eptastatin could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

Eptastatin has been studied for its anti-inflammatory effects. In vitro studies using RAW 264.7 macrophages showed that Eptastatin significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α when stimulated with lipopolysaccharides (LPS). The compound also reduced nitric oxide (NO) production, which is a marker of inflammation.

In vivo studies involving carrageenan-induced paw edema in mice demonstrated that Eptastatin effectively decreased swelling compared to the control group. The percentage inhibition of edema was calculated as follows:

Results indicated an average inhibition of 40% at a dosage of 200 mg/kg .

The biological activity of Eptastatin is primarily attributed to its ability to inhibit key enzymes involved in inflammatory pathways and microbial metabolism. It acts as a competitive inhibitor of HMG-CoA reductase, a crucial enzyme in cholesterol biosynthesis, which may link its anti-inflammatory effects to lipid metabolism .

Case Studies

Several case studies have highlighted the therapeutic potential of Eptastatin:

- Case Study on Hyperlipidemia : A clinical trial evaluated the effect of Eptastatin on patients with high cholesterol levels. Results indicated significant reductions in low-density lipoprotein (LDL) cholesterol levels after eight weeks of treatment.

- Case Study on Chronic Inflammation : Patients with chronic inflammatory conditions showed improved symptoms when treated with Eptastatin alongside standard therapies, suggesting its role as an adjunct treatment .

Q & A

Q. Table 1. Risk-of-Bias Criteria for Preclinical Studies

| Bias Type | Mitigation Strategy | Reference |

|---|---|---|

| Selection Bias | Block randomization of dose groups | |

| Performance Bias | Blinding of technicians/pathologists | |

| Detection Bias | Predefined endpoints and analytical protocols |

Q. Table 2. Key Analytical Parameters for Pravastatin Sodium

| Parameter | Method | Conditions |

|---|---|---|

| Purity | HPLC-MS | C18 column, 0.1% TFA/ACN gradient |

| Stereochemistry | 1H NMR | D2O, 600 MHz, δ 3.8–4.2 ppm (OH) |

| Metabolite Profiling | LC-MS/MS | ESI-negative mode, m/z 423 → 321 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.